molecular formula C6H8N2O B3108357 1-(pyridazin-3-yl)ethan-1-ol CAS No. 164738-47-0

1-(pyridazin-3-yl)ethan-1-ol

Cat. No.: B3108357
CAS No.: 164738-47-0
M. Wt: 124.14 g/mol
InChI Key: REKAZYZDOBKGMH-UHFFFAOYSA-N
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Description

1-(Pyridazin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol It is characterized by the presence of a pyridazine ring, which is a six-membered aromatic ring containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-(pyridazin-3-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of pyridazine with ethylene oxide under controlled conditions . This reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve the use of more efficient catalytic systems and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Pyridazin-3-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form pyridazin-3-yl acetic acid using common oxidizing agents such as potassium permanganate or chromium trioxide . Reduction reactions can convert it into pyridazin-3-yl ethane using reducing agents like lithium aluminum hydride. Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the pyridazine ring, leading to the formation of various derivatives .

Mechanism of Action

The mechanism of action of 1-(pyridazin-3-yl)ethan-1-ol and its derivatives involves interactions with specific molecular targets and pathways. For example, some pyridazine derivatives act as calcium sensitizers and phosphodiesterase inhibitors, stabilizing calcium-induced conformational changes in proteins like troponin C . These interactions can lead to various physiological effects, including vasodilation and increased cardiac contractility.

Properties

IUPAC Name

1-pyridazin-3-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-7-8-6/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKAZYZDOBKGMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of LDA (23.4 mL, 42.1 mmol, 1.8 M in THF) in THF (150 mL) was added slowly a solution of compound 1 (3.6 g, 21.05 mmol) in THF (77 mL) at −60° C. under a N2 atmosphere. After being stirred at −60° C. for 1 h, a solution of compound 2 (7.05 g, 18.9 mmol)) in THF (23 mL) was added slowly to the above solution. The resulting mixture was stirred at −60° C. for 2 h. The reaction mixture was quenched with water (15 mL). The aqueous layer was extracted with EtOAc (3×40 mL). The combined organic layers were washed with brine (20 mL), dried over Na2SO4 and concentrated under reduced pressure to dryness. The residue was purified by column chromatography on silica gel (petroleum: ethyl acetate, 10:1) to give compound 3 (2.5 g, yield 26%) as a yellow solid.
Name
Quantity
23.4 mL
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Two
Yield
26%

Synthesis routes and methods II

Procedure details

A suspension of compound 2 (20 mg, 0.049 mmol) and Lawesson's Reagent (20 mg, 0.049 mmol) in anhydrous dioxane (1 mL) was stirred at 150° C. for 35 min in a CEM microwave reactor. The mixture was concentrated in vacuo, and the residue was purified by prep-TLC to give compound 3 (20 mg, 96%) as a yellow solid.
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
96%

Synthesis routes and methods III

Procedure details

To 1-pyridazin-3-yl-ethanone (1.4 g, 11.2 mmol) in methanol (112 mL) add sodium borohydride (0.85 g, 22.5 mmol) at 0° C. and stir for 1 h at ambient temperature. Evaporate the mixture and purify by chromatography on silica gel eluting with EtOAc:hexane (1:1 to 1:0) and methanol:EtOAc (0:1 to 1:9) to obtain the title compound (1.3 g, 93%).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
solvent
Reaction Step One
Yield
93%

Synthesis routes and methods IV

Procedure details

To a solution of compound 2 (300 mg, 0.6 mmol) in THF (15 mL) was added AcOH (1 mL) and H2O2 (3 mL). The reaction mixture was stirred at 30° C. for 10 h. The mixture was quenched with saturated NaHCO3 (6 mL) and then balanced between EtOAc (2×20 mL) and water (10 mL). The organic layers were collected and concentrated in vacuo to give the residue, which was purified by preparative TLC (petroleum ether:ethyl acetate=1:1) to give compound 3 (70 mg, 35%) as a colorless oil.
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
35%

Synthesis routes and methods V

Procedure details

To a solution of compound 2 (6.35 g, 21 mmol) in THF (20 mL) was added LiHMDS (1 M in THF, 22 mL, 22 mmol) via a syringe at −78° C. under a nitrogen atmosphere. After 1 h a solution of compound 2A (3.31 g, 20.66 mmol) in THF (32 mL) was added dropwise at −78° C. The mixture was stirred at −78° C. for 1.5 h then quenched by addition of a solution of sat. NH4Cl (50 mL), the resulting mixture was stirred overnight at room temperature, extracted with ethyl acetate (3×100 mL). The combined organic layers were washed with brine (2×50 mL), dried over sodium sulfate, concentrated in vacuo and the residue was purified by column chromatography on silica gel (petroleum ether:THF=40:1) to give compound 3 (3.21 g, 42%) as a light yellow solid.
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
compound 2A
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
32 mL
Type
solvent
Reaction Step Two
Yield
42%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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